molecular formula C14H16O2S B1308590 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid CAS No. 667436-12-6

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Cat. No.: B1308590
CAS No.: 667436-12-6
M. Wt: 248.34 g/mol
InChI Key: XSZVMLSOBKUTBD-UHFFFAOYSA-N
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Description

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a carboxylic acid group at the 3-position and a 1,1-dimethylpropyl group at the 6-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzothiophene with 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by carboxylation. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in a continuous flow reactor to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzothiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

    Benzothiophene-3-carboxylic acid: Lacks the 1,1-dimethylpropyl group, resulting in different chemical and biological properties.

    6-Methyl-1-benzothiophene-3-carboxylic acid: Contains a methyl group instead of a 1,1-dimethylpropyl group, leading to variations in reactivity and applications.

Uniqueness: 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is unique due to the presence of the bulky 1,1-dimethylpropyl group, which can influence its steric and electronic properties. This can affect its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZVMLSOBKUTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402305
Record name 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-12-6
Record name 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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